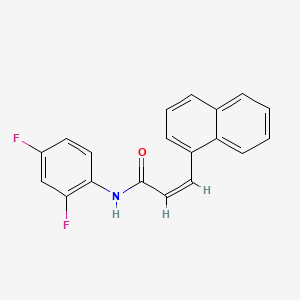![molecular formula C19H15ClN2OS B2957250 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-99-2](/img/new.no-structure.jpg)
7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C19H15ClN2OS and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and can influence cell growth, survival, and differentiation.
Mode of Action
By introducing specific functional groups and modifications, researchers can tailor similar compounds to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
Similar compounds have been shown to inhibit protein tyrosine kinases , which play a critical role in cell signaling pathways. Inhibition of these kinases can disrupt cell growth and proliferation, potentially leading to cell death.
Pharmacokinetics
Similar compounds have demonstrated better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Propriétés
Numéro CAS |
899353-99-2 |
|---|---|
Formule moléculaire |
C19H15ClN2OS |
Poids moléculaire |
354.85 |
Nom IUPAC |
7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
Clé InChI |
DANCBXARZHQRSL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
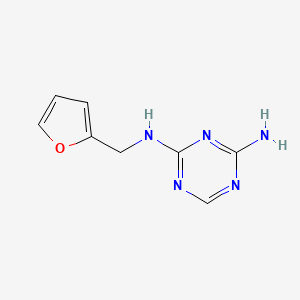
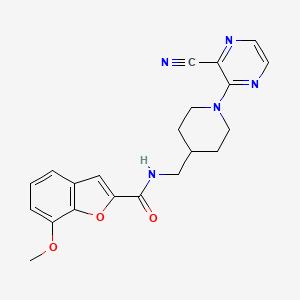
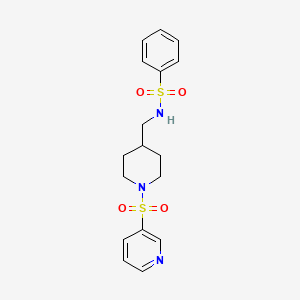
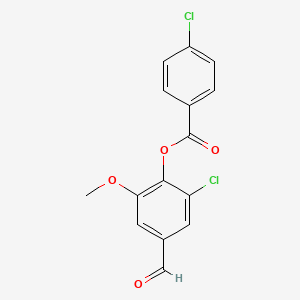
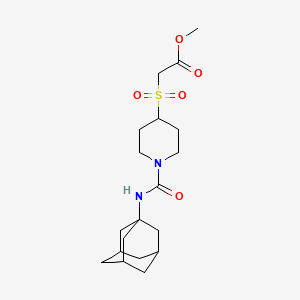
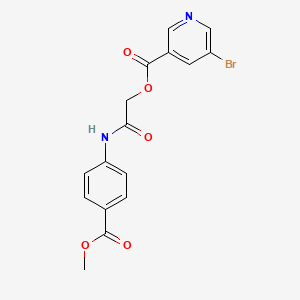
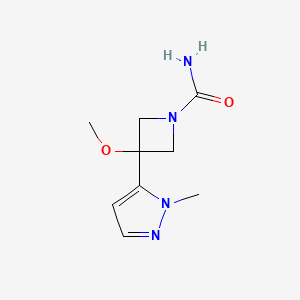
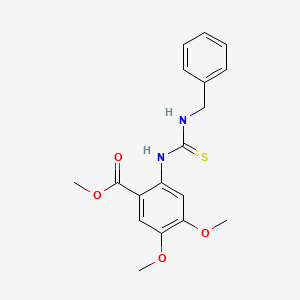
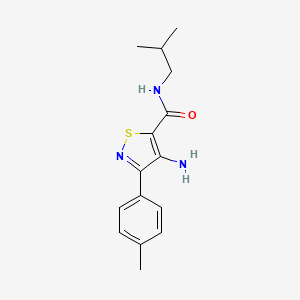
![1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea](/img/structure/B2957184.png)
![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)
